molecular formula C20H15ClO3 B6411649 3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid CAS No. 1261938-29-7

3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid

Cat. No.: B6411649
CAS No.: 1261938-29-7
M. Wt: 338.8 g/mol
InChI Key: JARAOQYYLZGCMK-UHFFFAOYSA-N
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Description

3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting 2-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with 4-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 4-chlorobenzyl alcohol.

    Substitution: Formation of 3-(2-benzyloxyphenyl)-4-aminobenzoic acid or 3-(2-benzyloxyphenyl)-4-thiolbenzoic acid.

Scientific Research Applications

3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-4-chlorobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(2-Hydroxyphenyl)-4-chlorobenzoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.

    3-(2-Benzyloxyphenyl)-4-bromobenzoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

4-chloro-3-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-11-10-15(20(22)23)12-17(18)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARAOQYYLZGCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692207
Record name 2'-(Benzyloxy)-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-29-7
Record name 2'-(Benzyloxy)-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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